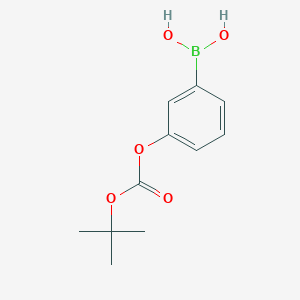

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" is a boronic acid derivative that is of significant interest in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of protective groups to stabilize the boronic acid moiety during the reaction sequence. For instance, tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate is synthesized by alkylation of N-(diphenylmethylene)glycine tert-butyl ester with pinacol (chloromethyl)boronate as a key step . Similarly, the synthesis of α-sulfanyl-substituted indole-3-acetic acids utilizes boronic acid to accelerate a three-component reaction, demonstrating the utility of boronic acids in multi-component synthesis .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an organic framework. The boron atom typically forms a trigonal planar geometry, which can interact with various nucleophiles due to its empty p-orbital. This unique geometry and electronic structure make boronic acids suitable for a wide range of chemical transformations.

Chemical Reactions Analysis

Boronic acids are known for their role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of biaryl compounds. The abstracts provided do not directly discuss the use of "(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid" in such reactions, but they do highlight the reactivity of boronic acids in other contexts. For example, the acceleration of the synthesis of α-sulfanyl-substituted indole-3-acetic acids by boronic acid catalysis is a testament to their reactivity . Additionally, the activation of carboxylic acids using tert-butyl carbonates in the presence of DMAP showcases the versatility of boronic acid derivatives in peptide synthesis .

Physical and Chemical Properties Analysis

Boronic acid derivatives exhibit a range of physical and chemical properties that are influenced by their substituents. The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis to protect amines. The BOC group can be introduced through reactions with di-tert-butyl dicarbonate (BOC2O), as demonstrated in the synthesis of N-tert-butoxycarbonyl (BOC) protected polyoxovanadate . The physical properties such as solubility, melting point, and stability of boronic acid derivatives can vary significantly depending on the nature of the substituents and the overall molecular structure.

Aplicaciones Científicas De Investigación

Catalysis and Synthesis

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is primarily used in catalytic and synthetic chemistry. Xinjian Li et al. (2014) developed a novel protocol using palladium-catalyzed tert-butoxycarbonylation of boronic acids to synthesize tert-butyl esters, achieving up to 94% yields, and demonstrating compatibility with a range of substrates including benzenes, pyridines, and quinolines boronic acids (Li et al., 2014).

Pharmaceutical Intermediate Synthesis

A. Heydari et al. (2007) utilized the tert-butoxycarbonyl moiety in the N-tert-butoxycarbonylation of amines, highlighting its importance in peptide synthesis due to its resistance to racemization (Heydari et al., 2007).

Optical Modulation and Nanotechnology

In nanotechnology, B. Mu et al. (2012) studied phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating the ability of phenyl boronic acids to function in saccharide recognition and optical modulation (Mu et al., 2012).

Green Chemistry Applications

Kajari Ghosh et al. (2015) developed a mesoporous organosilica grafted palladium(II) catalyst for the synthesis of tertiary butyl esters via tert-butoxycarbonylation of boronic acid derivatives, emphasizing the role of this compound in eco-friendly chemical processes (Ghosh et al., 2015).

Material Science

Ravi Mosurkal et al. (2011) synthesized boron-containing siloxane copolymers using phenylboronic acid as a monomer, aiming at developing environmentally-safe, non-halogenated flame retardant polymers, which illustrates its application in material science (Mosurkal et al., 2011).

Propiedades

IUPAC Name |

[3-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7,14-15H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJCGIZQPLKYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OC(=O)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501267771 |

Source

|

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid | |

CAS RN |

380430-69-3 |

Source

|

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Boronophenyl 1,1-dimethylethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501267771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)

![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)